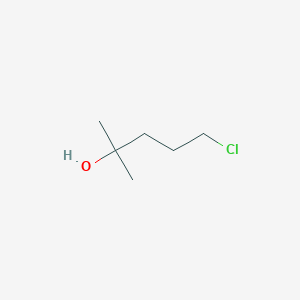

5-Chloro-2-methylpentan-2-ol

Description

BenchChem offers high-quality 5-Chloro-2-methylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13ClO |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

5-chloro-2-methylpentan-2-ol |

InChI |

InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 |

InChI Key |

UUPHSTXWKCEQHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol (CAS: 7712-59-6): Synthesis, Characterization, and Synthetic Applications

This technical guide provides a comprehensive overview of 5-Chloro-2-methylpentan-2-ol, a bifunctional haloalcohol with significant potential as a building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the logical synthesis, analytical characterization, and strategic application of this versatile intermediate, with a particular focus on its utility in constructing valuable heterocyclic scaffolds.

Introduction and Physicochemical Properties

5-Chloro-2-methylpentan-2-ol is a halogenated tertiary alcohol. Its structure, featuring a primary alkyl chloride and a tertiary hydroxyl group separated by a three-carbon linker, presents a unique platform for sequential or one-pot chemical transformations. The distinct reactivity of these two functional groups allows for selective manipulation, making it a valuable intermediate for synthesizing more complex molecular architectures.

The IUPAC name for this compound is 5-chloro-2-methylpentan-2-ol[1]. Its key identifiers and computed physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7712-59-6 | [1][2] |

| Molecular Formula | C₆H₁₃ClO | [1] |

| Molecular Weight | 136.62 g/mol | [1] |

| IUPAC Name | 5-chloro-2-methylpentan-2-ol | [1] |

| SMILES | CC(C)(CCCCl)O | [1] |

| XLogP3 (Computed) | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis Strategy and Experimental Protocols

The most logical and efficient synthesis of 5-chloro-2-methylpentan-2-ol involves a two-step sequence: first, the preparation of the key intermediate 5-chloro-2-pentanone, followed by a Grignard reaction to install the gem-dimethyl carbinol moiety.

Step 1: Synthesis of the Precursor, 5-Chloro-2-pentanone

A robust and well-documented procedure for the synthesis of 5-chloro-2-pentanone is the decarboxylative hydrolysis and chlorination of α-acetyl-γ-butyrolactone, as detailed in Organic Syntheses[3]. This method is reliable and scalable for laboratory purposes.

-

Reaction Setup: In a 2-liter distilling flask equipped with a long condenser for distillation, combine concentrated hydrochloric acid (450 mL), water (525 mL), and α-acetyl-γ-butyrolactone (384 g, 3 moles). Add a boiling chip to the mixture.

-

Reaction Execution: Heat the mixture. Carbon dioxide evolution will begin almost immediately. Control the heating rate to prevent the reaction mixture from foaming into the condenser. The mixture will darken as the reaction progresses.

-

Distillation: Continue the distillation at a rapid pace. Collect the distillate in a receiver cooled in an ice-water bath. After approximately 900 mL of distillate has been collected, add an additional 450 mL of water to the distilling flask and continue the distillation, collecting another 300 mL of distillate.

-

Work-up: The distillate will consist of two layers. Separate the lower, yellow organic layer. Extract the aqueous layer with three 150-mL portions of diethyl ether.

-

Drying and Isolation: Combine the initial organic layer with the ether extracts and dry over anhydrous calcium chloride (approx. 25 g) for one hour. Decant the solution from the calcium chloride and dry with a fresh portion of calcium chloride (25 g).

-

Purification: Remove the diethyl ether by distillation through a packed column. The crude residual 5-chloro-2-pentanone (yield: 79–90%) can be further purified by vacuum distillation. The fraction boiling at 70–72 °C at 20 mm Hg is the pure product[3].

Caption: Synthetic pathway from 5-chloro-2-pentanone to 2,2-dimethyltetrahydropyran.

Safety and Handling

As a laboratory chemical with limited published safety data, 5-chloro-2-methylpentan-2-ol should be handled with care, following standard laboratory safety procedures. Safety information for the precursor, 5-chloro-2-pentanone, indicates that it is a flammable liquid and may cause eye and skin irritation.[4]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

Grignard reagents are highly reactive and pyrophoric; they must be handled under a dry, inert atmosphere. The quenching process is highly exothermic and can release flammable gases.

Conclusion

5-Chloro-2-methylpentan-2-ol serves as a valuable and versatile intermediate in organic synthesis. Its preparation from readily available starting materials via a reliable two-step sequence makes it an accessible building block for research and development. The strategic positioning of its chloro and hydroxyl functionalities allows for efficient construction of important heterocyclic structures, most notably the tetrahydropyran ring system through intramolecular cyclization. This guide provides the necessary technical details and field-proven insights to enable chemists and drug development professionals to effectively synthesize, characterize, and utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 5-Chloro-2-methylpentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-2-methylpentan-2-ol. Retrieved from [Link]

-

LookChem. (n.d.). 5-chloro-2-methylpentan-2-ol. Retrieved from [Link]

- Cannon, G. W., Ellis, R. C., & Leal, J. R. (1963). Methyl cyclopropyl ketone. Organic Syntheses, Coll. Vol. 4, 597.

- CN104447247A - Synthesizing method of drug intermediate 5-chloro-2-pentanone. (2015).

- US4990682A - Process for the preparation of 5-chloro-2-pentanone. (1991).

-

Veeprho. (n.d.). 5-Chloro-2-methylpentan-2-ol. Retrieved from [Link]

- Lee, E., & Lim, J. (2008). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 6(4), 599–646.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

- Szymański, S., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 565.

-

University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What are the products of the Grignard reaction with methyl-magnesium iodide?. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

- Wang, Z. et al. (2013). A Stereoselective Intramolecular Halo-Etherification of Chiral Enamides in the Synthesis of Halogenated Cyclic Ethers. Organic letters, 15(17), 4442–4445.

-

Master Organic Chemistry. (2014). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Byju's. (n.d.). Grignard Reagent. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- CN103694094A - 5-chloro-2-pentanone preparation method. (2014).

-

Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- Hong, M. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 150(1), 45-50.

-

PubMed Central (PMC). (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. National Institutes of Health. Retrieved from [Link]

Sources

5-Chloro-2-methylpentan-2-ol chemical properties

An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol: Properties, Synthesis, and Reactivity

Introduction

5-Chloro-2-methylpentan-2-ol is a bifunctional organic molecule containing both a tertiary alcohol and a primary alkyl chloride. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the formation of heterocyclic compounds. Its structure allows for a range of chemical transformations, including nucleophilic substitutions at two distinct sites and intramolecular cyclization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Chloro-2-methylpentan-2-ol, aimed at researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

Nomenclature and Identifiers

The structural and naming conventions for 5-Chloro-2-methylpentan-2-ol are crucial for its unambiguous identification in research and commerce.

-

IUPAC Name : 5-chloro-2-methylpentan-2-ol[1]

-

Synonyms : 2-Methyl-5-chloropentanol-2, 5-Chloro-2-methyl-2-pentanol, 1-Chloro-4-hydroxy-4-methylpentane[1][3]

Chemical Formula and Molecular Weight

Structural Representation

The molecule consists of a five-carbon pentane chain. A chlorine atom is attached to carbon-5, while a hydroxyl group and a methyl group are attached to carbon-2, making it a tertiary alcohol.

Caption: 2D Structure of 5-Chloro-2-methylpentan-2-ol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 5-Chloro-2-methylpentan-2-ol are fundamental for its handling, characterization, and purification.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 5-Chloro-2-methylpentan-2-ol.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups at the C2 position would appear as a singlet, the protons on the carbon chain would exhibit complex splitting patterns (triplets or multiplets), and the hydroxyl proton would be a broad singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon bearing the hydroxyl group (C2) would be shifted downfield, as would the carbon attached to the chlorine atom (C5).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[5]

-

O-H stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch : Strong absorptions from alkyl C-H stretching will appear in the 2850-3000 cm⁻¹ region.[6]

-

C-Cl stretch : A medium to weak absorption band in the 600-800 cm⁻¹ range indicates the presence of the carbon-chlorine bond.[5]

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 136, with an M+2 isotope peak at m/z 138 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would include the loss of a methyl group (m/z 121), loss of a chlorine atom, and cleavage of the carbon-carbon bonds.[7]

Synthesis and Reactivity

Synthesis of 5-Chloro-2-methylpentan-2-ol

A primary and highly effective method for synthesizing this tertiary alcohol is through a Grignard reaction.[8] This involves the reaction of a suitable ketone with a Grignard reagent.

Method: Grignard Reaction

The synthesis is typically achieved by reacting 5-chloro-2-pentanone with methylmagnesium bromide or methylmagnesium chloride.[8] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol.

Caption: Workflow for the synthesis of 5-Chloro-2-methylpentan-2-ol.

Chemical Reactivity

The presence of both a tertiary alcohol and a primary alkyl chloride allows for selective reactions based on the chosen reagents and conditions.

Intramolecular Cyclization to form 2,2-Dimethyltetrahydrofuran

One of the most significant reactions of 5-Chloro-2-methylpentan-2-ol is its ability to undergo intramolecular cyclization to form 2,2-dimethyltetrahydrofuran.[9][10] This reaction, a type of Williamson ether synthesis, is typically promoted by a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the cyclic ether.

Caption: Mechanism of 2,2-dimethyltetrahydrofuran formation.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of 5-Chloro-2-methylpentan-2-ol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl bromide or iodide

-

5-Chloro-2-pentanone[11]

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

-

Reaction with Ketone : Cool the prepared Grignard reagent in an ice bath. Add a solution of 5-chloro-2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Workup : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol: Characterization by ATR-FTIR Spectroscopy

Methodology:

-

Instrument Preparation : Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and calibrated.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric interference (e.g., CO₂ and water vapor).[5]

-

Sample Application : Place a single drop of purified 5-Chloro-2-methylpentan-2-ol directly onto the ATR crystal.

-

Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are sufficient to obtain a high signal-to-noise ratio.[5]

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Analysis : Identify the characteristic peaks for O-H, C-H, and C-Cl functional groups to confirm the structure.

Applications in Synthesis

The primary utility of 5-Chloro-2-methylpentan-2-ol lies in its role as a precursor to other molecules.

-

Synthesis of 2,2-Dimethyltetrahydrofuran : As detailed above, this is a key application. 2,2-Dimethyltetrahydrofuran can be used as a solvent or as an intermediate in further syntheses.[9][10]

-

Elaboration of the Carbon Skeleton : The chloro- and hydroxyl- groups can be selectively manipulated. For instance, the chloride can be displaced by other nucleophiles to introduce different functionalities, or the tertiary alcohol can be eliminated to form an alkene, providing pathways to a variety of other compounds.

Conclusion

5-Chloro-2-methylpentan-2-ol is a versatile synthetic intermediate whose value is derived from its bifunctional nature. A solid understanding of its chemical properties, synthesis via the Grignard reaction, and its characteristic intramolecular cyclization is essential for its effective use in research and development. The protocols provided offer a foundation for the synthesis and characterization of this important chemical building block.

References

-

(Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate - MDPI. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103694094A - 5-chloro-2-pentanone preparation method.

-

LookChem. (n.d.). 5-chloro-2-methylpentan-2-ol. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-2-methylpentan-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). US4990682A - Process for the preparation of 5-chloro-2-pentanone.

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 5-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Organic Chemistry. (1958). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-2-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-chloro-2-methylpentan-2-ol price & availability. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). Retrieved from [Link]

-

ATB. (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,2-dimethylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF. Retrieved from [Link]

-

(n.d.). (R)-5-CHLORO-2-PENTANOL. Retrieved from [Link]

-

Processes of Petrochemistry and Oil Refining. (2025). INTRAMOLECULAR CYCLIZATION OF 1-CHLORO-5-METHYL-5(ARYL)-2,3-EPOXYHEXANE. Retrieved from [Link]

-

(n.d.). ORGANIC CHEMISTRY WOORKSHEET ON NOMENCLATURE. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methylpentan-2-ol | C6H13ClO | CID 547768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-Chloro-2-methylpentan-1-ol | C6H13ClO | CID 85825499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 2,2-DIMETHYLTETRAHYDROFURAN | 1003-17-4 [chemicalbook.com]

- 10. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]

- 11. 2-Pentanone, 5-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylpentan-2-ol

This guide provides a comprehensive technical overview of the physical properties of 5-Chloro-2-methylpentan-2-ol, a halogenated tertiary alcohol of interest to researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them.

Introduction: Understanding the Molecular Identity of 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol, with the CAS number 7712-59-6, is a bifunctional organic molecule featuring both a hydroxyl group and a chlorine atom.[1][2] Its structure, characterized by a tertiary alcohol and a primary alkyl chloride, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis. The presence of these functional groups dictates its physical behavior, influencing properties such as boiling point, solubility, and density.

A thorough understanding of these physical properties is paramount for its effective use in research and development. For instance, knowledge of its boiling point is critical for purification by distillation, while solubility data informs the choice of appropriate reaction solvents and extraction procedures. This guide will delve into these key physical parameters, providing both available data and the scientific context for their determination.

Core Physical Properties: A Quantitative Overview

While experimentally determined data for 5-Chloro-2-methylpentan-2-ol is not extensively available in the public domain, a combination of computed data from reliable chemical databases and predictions from robust quantitative structure-property relationship (QSPR) models allows for a comprehensive profile.

| Physical Property | Value | Source/Method |

| Molecular Formula | C6H13ClO | PubChem[3] |

| Molecular Weight | 136.62 g/mol | PubChem[3] |

| CAS Number | 7712-59-6 | Guidechem[1] |

| Predicted Boiling Point | 175-185 °C | QSPR Prediction[4][5] |

| Predicted Density | ~1.0 g/mL at 20°C | QSPR Prediction |

| Predicted Refractive Index | ~1.445 at 20°C | QSPR Prediction |

| Predicted Water Solubility | Slightly Soluble | Structure-based Prediction[6][7] |

| Solubility in Organic Solvents | Soluble | General Principles of "Like Dissolves Like" |

| Predicted pKa | 15.15 ± 0.29 | Guidechem (Predicted)[1] |

| Predicted LogP (XLogP3) | 1.5 | PubChem (Computed)[3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[3] |

Experimental Determination of Physical Properties: Methodologies and Scientific Rationale

The following sections detail the standard experimental protocols for determining the key physical properties of a liquid organic compound like 5-Chloro-2-methylpentan-2-ol. The causality behind the experimental choices is emphasized to provide a deeper understanding of the scientific integrity of these methods.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant that can be used for identification and assessment of purity.

A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

-

Sample Preparation: A small amount of 5-Chloro-2-methylpentan-2-ol (a few milliliters) is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Trustworthiness: This method is self-validating because the boiling point is determined during the cooling phase, ensuring that the temperature of the liquid, vapor, and thermometer are in equilibrium. The steady stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property that is sensitive to temperature. For liquid compounds, it is typically determined using a pycnometer or a volumetric flask.

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.

-

Filling the Flask: The flask is carefully filled with 5-Chloro-2-methylpentan-2-ol up to the calibration mark. Care is taken to avoid air bubbles.

-

Mass of Filled Flask: The filled flask is weighed again.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.

Causality and Trustworthiness: This method's accuracy relies on the precise calibration of the volumetric flask and the sensitivity of the analytical balance. By using a known volume, the determination of density becomes a straightforward and reliable measurement of mass. Repeating the measurement multiple times and averaging the results enhances the trustworthiness of the data.

Solubility Assessment

The solubility of a compound in various solvents provides valuable information about its polarity and the types of intermolecular forces it can engage in. The general principle of "like dissolves like" is a useful guide.

-

Solvent Selection: A range of solvents with varying polarities is chosen, such as water (highly polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and a nonpolar solvent like hexane.

-

Sample Addition: A small, measured amount of 5-Chloro-2-methylpentan-2-ol (e.g., 0.1 mL) is added to a test tube containing a set volume of the solvent (e.g., 2 mL).

-

Mixing and Observation: The mixture is agitated vigorously and then allowed to stand. The solution is observed for homogeneity (soluble) or the presence of separate layers or cloudiness (insoluble or partially soluble).

-

Systematic Approach: A systematic approach is often employed, starting with water, then moving to less polar solvents.

Causality and Trustworthiness: 5-Chloro-2-methylpentan-2-ol possesses a polar hydroxyl group capable of hydrogen bonding and a less polar alkyl chloride portion. Therefore, it is expected to be slightly soluble in water and highly soluble in polar organic solvents like ethanol and acetone. Its solubility in nonpolar solvents like hexane is likely to be limited. This systematic testing across a polarity spectrum provides a robust and self-validating profile of the compound's solubility characteristics.

Caption: Logical workflow for the qualitative solubility assessment of 5-Chloro-2-methylpentan-2-ol.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 5-Chloro-2-methylpentan-2-ol are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section. The dividing line is brought into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read from the instrument's scale.

-

Temperature Recording: The temperature of the sample is recorded from the thermometer attached to the instrument.

Causality and Trustworthiness: The Abbe refractometer provides a highly accurate and reproducible measurement of the refractive index. The principle is based on the critical angle of refraction of light as it passes from the prism into the liquid sample. Modern refractometers often have built-in temperature control and digital readouts, further enhancing the reliability of the data.

Spectral Properties: A Glimpse into Molecular Structure

While not strictly physical properties in the same vein as boiling point or density, spectral data are intrinsic characteristics of a molecule and are crucial for its identification and structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-Chloro-2-methylpentan-2-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol. A peak in the 600-800 cm⁻¹ region would be indicative of the C-Cl stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect distinct signals for the methyl groups, the methylene groups, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts providing information about their electronic environments.

-

-

Mass Spectrometry (MS): Mass spectrometry would reveal the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak.[3]

Safety and Handling

Conclusion

5-Chloro-2-methylpentan-2-ol is a molecule with a rich set of physical properties dictated by its unique chemical structure. This guide has provided a detailed overview of these properties, moving beyond mere data points to explain the scientific principles and experimental methodologies behind their determination. For researchers and drug development professionals, a firm grasp of these fundamental characteristics is essential for the successful application of this compound in synthesis and discovery.

References

-

PubChem. 5-Chloro-2-methylpentan-2-ol. National Center for Biotechnology Information. [Link]

-

LookChem. 5-chloro-2-methylpentan-2-ol. [Link]

-

Veeprho. 5-Chloro-2-methylpentan-2-ol | CAS 7712-59-6. [Link]

-

Dearden, J. C. (2003). Quantitative structure-property relationships for the prediction of boiling point, vapor pressure, and melting point. Environmental toxicology and chemistry, 22(8), 1696-1709. [Link]

- Katritzky, A. R., et al. (2010). QSPR study of the boiling points of organic compounds.

- Stein, S. E., & Brown, R. L. (1994). Estimation of boiling points of organic compounds from their structures. Journal of chemical information and computer sciences, 34(3), 581-587.

- Yaffe, D., et al. (2013). Prediction of boiling points of organic compounds using a quantitative structure-property relationship.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature communications, 11(1), 1-10. [Link]

-

Ashrafi, A. R., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669. [Link]

-

Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental toxicology and chemistry, 22(8), 1696-1709. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature communications, 11(1), 1-10. [Link]

- Avdeef, A. (2012).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.

- Abraham, M. H., et al. (1994). Hydrogen bonding. 33. Factors that influence the distribution of solutes between blood and brain. Journal of pharmaceutical sciences, 83(8), 1085-1100.

- Raevsky, O. A., & Schaper, K. J. (1998). A new approach to the quantitative description of the hydrogen-bonding ability of organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1539-1544.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of pharmaceutical sciences, 84(1), 83-92. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-CHLORO-2-METHYLPENTAN-2-OL | 7712-59-6 [chemicalbook.com]

- 3. 5-Chloro-2-methylpentan-2-ol | C6H13ClO | CID 547768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scitechnol.com [scitechnol.com]

5-Chloro-2-methylpentan-2-ol structural information

<An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-2-methylpentan-2-ol, a halogenated tertiary alcohol of significant interest in synthetic organic chemistry. This document elucidates its core structural features, physicochemical properties, and characteristic spectroscopic data. It further details robust synthetic protocols and explores its reactivity, with a focus on applications relevant to drug development and complex molecule synthesis. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently and effectively utilize this versatile building block. Through detailed experimental workflows, data-rich tables, and mechanistic diagrams, this guide serves as an authoritative resource for the scientific community.

Core Structural and Physicochemical Profile

5-Chloro-2-methylpentan-2-ol is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl chloride. This unique combination allows for a range of selective chemical transformations, making it a valuable intermediate in multi-step syntheses. The tertiary alcohol provides a site for potential elimination or derivatization, while the primary chloride is a reactive handle for nucleophilic substitution. A thorough understanding of its physical properties is critical for designing experimental procedures, including solvent selection, reaction temperature control, and purification strategies.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7712-59-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃ClO | [1][3][6] |

| Molecular Weight | 136.62 g/mol | [1][3][6] |

| IUPAC Name | 5-chloro-2-methylpentan-2-ol | [2][6] |

| Synonyms | 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2 | [2][3][6] |

| Physical State | Liquid | |

| pKa (Predicted) | 15.15 ± 0.29 | [3] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation of 5-Chloro-2-methylpentan-2-ol is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a triplet for the methylene group adjacent to the chlorine, and a singlet for the two equivalent methyl groups on the carbon bearing the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals, confirming the presence of six distinct carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol, while a peak in the fingerprint region (typically 600-800 cm⁻¹) corresponds to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 5-Chloro-2-methylpentan-2-ol will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

Common Synthetic Approaches

The synthesis of 5-Chloro-2-methylpentan-2-ol is often achieved through the reaction of a suitable Grignard reagent with a chlorinated carbonyl compound. For instance, the addition of methylmagnesium bromide to 5-chloro-2-pentanone offers a direct route to the target molecule.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach to 5-Chloro-2-methylpentan-2-ol.

Key Reaction Pathways

The dual functionality of 5-Chloro-2-methylpentan-2-ol allows for a variety of subsequent reactions. The primary chloride can undergo nucleophilic substitution with a range of nucleophiles, enabling chain extension and the introduction of new functional groups. The tertiary alcohol can be eliminated under acidic conditions to form an alkene, or it can be derivatized to protect it during subsequent reaction steps.

Applications in Research and Drug Development

5-Chloro-2-methylpentan-2-ol serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7] Its ability to participate in a variety of chemical transformations makes it a valuable tool for medicinal chemists and process development scientists. For example, it can be used to introduce a substituted pentyl chain into a larger molecular scaffold.

Experimental Protocols

Synthesis of 5-Chloro-2-methylpentan-2-ol from 5-Chloro-2-pentanone

Objective: To prepare 5-Chloro-2-methylpentan-2-ol via a Grignard reaction.

Materials:

-

5-Chloro-2-pentanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 5-chloro-2-pentanone in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation.

Diagram 2: Experimental Workflow

Caption: Workflow for the synthesis of 5-Chloro-2-methylpentan-2-ol.

Safety and Handling

5-Chloro-2-methylpentan-2-ol should be handled in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

LookChem. 5-chloro-2-methylpentan-2-ol. Available from: [Link]

-

Veeprho. 5-Chloro-2-methylpentan-2-ol | CAS 7712-59-6. Available from: [Link]

-

PubChem. 5-Chloro-2-methylpentan-2-ol. Available from: [Link]

-

MOLBASE. 5-chloro-2-methylpentan-2-ol price & availability. Available from: [Link]

-

LookChem. Cas 7712-59-6,5-chloro-2-methylpentan-2-ol. Available from: [Link]

-

PubChem. 5-Chloro-2-methylpentan-1-ol. Available from: [Link]

-

Pharmaffiliates. CAS No : 7712-59-6 | Product Name : 5-Chloro-2-methylpentan-2-ol. Available from: [Link]

Sources

- 1. 5-chloro-2-methylpentan-2-ol|lookchem [lookchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-CHLORO-2-METHYLPENTAN-2-OL | 7712-59-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Chloro-2-methylpentan-2-ol | C6H13ClO | CID 547768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Chloro-2-methylpentan-2-ol: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-2-methylpentan-2-ol (CAS No. 7712-59-6), a bifunctional organohalide of significant interest in synthetic organic chemistry. This document details the compound's structural elucidation and IUPAC nomenclature, its physicochemical properties, and provides a validated experimental protocol for its synthesis via the Grignard reaction. Furthermore, this guide examines the characteristic reactivity of its tertiary alcohol and primary alkyl chloride moieties, supported by spectral data analysis. Potential applications in pharmaceutical and fine chemical synthesis are discussed, with a focus on its role as a versatile building block. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Introduction and IUPAC Nomenclature

5-Chloro-2-methylpentan-2-ol is a halogenated tertiary alcohol. Its structure presents two key functional groups: a hydroxyl group (-OH) on a tertiary carbon and a chlorine atom (-Cl) at the terminus of the pentyl chain. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecules.

The IUPAC name, 5-Chloro-2-methylpentan-2-ol, is determined by the following systematic rules:

-

Parent Chain Identification: The longest continuous carbon chain containing the hydroxyl group is a pentane chain (five carbons).

-

Functional Group Priority: The hydroxyl group has higher priority than the halogen, so the chain is numbered to give the carbon bearing the -OH group the lowest possible number. This makes it a pentan-2-ol.

-

Substituent Identification and Numbering: A methyl group is present on the second carbon, and a chloro group is on the fifth carbon.

-

Final Name Assembly: The substituents are listed alphabetically, resulting in the name 5-Chloro-2-methylpentan-2-ol.[1]

Physicochemical and Structural Properties

The physical and chemical properties of 5-Chloro-2-methylpentan-2-ol are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 7712-59-6 | [2][3][4][5] |

| Molecular Formula | C₆H₁₃ClO | [2][4][5] |

| Molecular Weight | 136.62 g/mol | [1][5] |

| Boiling Point | 67-68 °C at 2 Torr | [2] |

| Density | 1.0154 g/cm³ | [2] |

| IUPAC Name | 5-chloro-2-methylpentan-2-ol | [1][5] |

| Synonyms | 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2 | [5] |

Synthesis of 5-Chloro-2-methylpentan-2-ol via Grignard Reaction

The most direct and efficient method for the synthesis of 5-Chloro-2-methylpentan-2-ol is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the carbonyl group of 5-chloro-2-pentanone. The precursor ketone, 5-chloro-2-pentanone, is a key intermediate in the synthesis of various pharmaceuticals, including the antimalarial drug chloroquine.[6][7]

Synthesis of the Precursor: 5-Chloro-2-pentanone

5-Chloro-2-pentanone can be prepared through several synthetic routes, including the ring-opening of 2-methyl-4,5-dihydrofuran with hydrochloric acid.[8] Another established method involves the treatment of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid.[9]

Experimental Protocol: Grignard Reaction for 5-Chloro-2-methylpentan-2-ol

This protocol details the synthesis of 5-Chloro-2-methylpentan-2-ol from 5-chloro-2-pentanone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl bromide or methyl iodide

-

5-Chloro-2-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Once the magnesium is consumed, the gray-black solution of methylmagnesium bromide is ready for use.

-

Grignard Addition: The solution of 5-chloro-2-pentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-Chloro-2-methylpentan-2-ol. The product can be further purified by vacuum distillation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Chloro-2-methylpentan-2-ol.

Spectral Analysis

The structure of 5-Chloro-2-methylpentan-2-ol can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy (Predicted):

-

A singlet for the two methyl groups at C2.

-

A singlet for the hydroxyl proton (this peak may be broad and its chemical shift is concentration-dependent).

-

A triplet for the two protons on C5, deshielded by the chlorine atom.

-

A multiplet for the protons on C3.

-

A multiplet for the protons on C4.

-

-

¹³C NMR Spectroscopy (Predicted):

-

A quaternary carbon signal for C2.

-

Two equivalent signals for the methyl carbons attached to C2.

-

A signal for C5, deshielded by the chlorine atom.

-

Signals for the methylene carbons C3 and C4.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and the loss of water. The NIST WebBook provides mass spectral data for the related compound 2-methyl-2-pentanol, which can serve as a reference.[10] PubChem also provides access to GC-MS data for 5-Chloro-2-methylpentan-2-ol.[1]

Chemical Reactivity and Potential Applications

The bifunctional nature of 5-Chloro-2-methylpentan-2-ol makes it a versatile synthetic intermediate.

-

Reactions of the Tertiary Alcohol: The hydroxyl group can undergo typical reactions of tertiary alcohols, such as conversion to an alkyl halide with a hydrohalic acid or dehydration to form an alkene.

-

Reactions of the Alkyl Chloride: The primary alkyl chloride can participate in nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles (e.g., cyanide, azide, alkoxides) to introduce new functional groups.

-

Intramolecular Cyclization: Under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group can undergo an intramolecular Sₙ2 reaction with the chloro-substituted carbon to form a five-membered cyclic ether, 2,2-dimethyltetrahydrofuran. This type of intramolecular cyclization is a powerful tool in the synthesis of heterocyclic compounds.

Logical Relationship of Reactivity

Caption: Reactivity map of 5-Chloro-2-methylpentan-2-ol.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemically resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Work in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

5-Chloro-2-methylpentan-2-ol is a valuable bifunctional molecule with significant potential as a building block in organic synthesis. Its preparation via the Grignard reaction is a robust and scalable method. The distinct reactivity of its tertiary alcohol and primary alkyl chloride functional groups allows for a wide range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

PubChem. 5-Chloro-2-methylpentan-2-ol. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

LookChem. 5-chloro-2-methylpentan-2-ol. [Link]

-

PubChem. 5-Chloro-2-methylpentan-1-ol. [Link]

-

Veeprho. 5-Chloro-2-methylpentan-2-ol | CAS 7712-59-6. [Link]

-

Pharmaffiliates. CAS No : 7712-59-6 | Product Name : 5-Chloro-2-methylpentan-2-ol. [Link]

-

The Crucial Role of 5-Chloro-2-pentanone in Modern Pharmaceutical Synthesis. The Crucial Role of 5-Chloro-2-pentanone in Modern Pharmaceutical Synthesis. [Link]

-

The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. [Link]

-

LookChem. Cas 7712-59-6,5-chloro-2-methylpentan-2-ol. [Link]

- Google Patents.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of 2-methylpentane. [Link]

-

National Institute of Standards and Technology. 2-Pentanol, 2-methyl-. [Link]

Sources

- 1. 5-Chloro-2-methylpentan-2-ol | C6H13ClO | CID 547768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLORO-2-METHYLPENTAN-2-OL CAS#: 7712-59-6 [chemicalbook.com]

- 3. 5-CHLORO-2-METHYLPENTAN-2-OL | 7712-59-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. veeprho.com [veeprho.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Pentanol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis Precursors of 5-Chloro-2-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpentan-2-ol is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary and alternative synthesis routes for this tertiary alcohol. We will delve into the mechanistic underpinnings of these synthetic strategies, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success. The focus will be on the Grignard reaction, a cornerstone of carbon-carbon bond formation, highlighting two convergent approaches to the target molecule.

Introduction: The Significance of 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol, with the CAS number 7712-59-6, is a halogenated tertiary alcohol.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a chloroalkane moiety, makes it a versatile building block in organic synthesis. The tertiary alcohol can be a precursor to various functional groups, while the chlorine atom provides a handle for nucleophilic substitution or further Grignar-type reactions. This unique combination of functionalities allows for the construction of more complex molecular architectures, a critical aspect of drug discovery and development.

This guide will explore the most prevalent and efficient methods for the synthesis of 5-Chloro-2-methylpentan-2-ol, with a strong emphasis on the practical aspects of the experimental procedures.

Primary Synthesis Route: Grignard Reaction with a γ-Chloro Ketone

The most direct and widely employed method for the synthesis of 5-Chloro-2-methylpentan-2-ol is the Grignard reaction. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, a methyl Grignard reagent is reacted with the γ-chloro ketone, 5-chloro-2-pentanone.

Mechanistic Rationale

The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 5-chloro-2-pentanone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 5-Chloro-2-methylpentan-2-ol.[2][4]

Diagram 1: Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction for the synthesis of 5-Chloro-2-methylpentan-2-ol.

Precursor Synthesis: 5-Chloro-2-pentanone

A reliable supply of the key precursor, 5-chloro-2-pentanone, is crucial. A well-established and high-yielding synthesis starts from α-acetyl-γ-butyrolactone.[5][6]

-

Reaction Setup: In a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice-water bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

-

Reaction: Heat the mixture. Carbon dioxide will evolve immediately. Continue heating to distill the product. The reaction mixture will change color from yellow to black.

-

Distillation: Collect approximately 900 mL of distillate. Add 450 mL of water to the distilling flask and collect an additional 300 mL of distillate.

-

Workup: Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-mL portions of diethyl ether.

-

Drying: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

-

Purification: Remove the ether by distillation. The crude 5-chloro-2-pentanone can be purified by vacuum distillation. The fraction boiling at 70–72 °C at 20 mmHg is collected.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| α-Acetyl-γ-butyrolactone | 128.11 | 3.0 | 384 g |

| Concentrated HCl | 36.46 | - | 450 mL |

| Water | 18.02 | - | 525 mL + 450 mL |

| 5-Chloro-2-pentanone | 120.58 | Theoretical: 3.0 | Expected Yield: 258–264 g |

Grignard Reaction Protocol: Synthesis of 5-Chloro-2-methylpentan-2-ol

This protocol is adapted from general Grignard reaction procedures.[4][7] All glassware must be oven-dried to exclude moisture, which would quench the Grignard reagent.

-

Setup: Assemble a three-necked round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a dropping funnel.

-

Reagents: Place 12.2 g (0.5 mol) of magnesium turnings in the flask. In the dropping funnel, place a solution of 68.5 g (0.5 mol) of methyl bromide in 200 mL of anhydrous diethyl ether.

-

Initiation: Add a small portion of the methyl bromide solution to the magnesium. The reaction should start spontaneously, evidenced by bubbling and a cloudy appearance. If not, a small crystal of iodine can be added as an initiator.

-

Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

-

Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

-

Addition: Prepare a solution of 5-chloro-2-pentanone (e.g., 60.3 g, 0.5 mol) in 100 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the ether layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the diethyl ether by rotary evaporation. The crude 5-Chloro-2-methylpentan-2-ol can be purified by vacuum distillation.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| Magnesium | 24.31 | 0.5 | 12.2 g |

| Methyl Bromide | 94.94 | 0.5 | 68.5 g |

| 5-Chloro-2-pentanone | 120.58 | 0.5 | 60.3 g |

| 5-Chloro-2-methylpentan-2-ol | 136.62 | Theoretical: 0.5 | - |

Alternative Synthesis Route: Grignard Reagent from a Chloroalkane

An alternative and equally valid approach involves forming the Grignard reagent from a chloroalkane and reacting it with a simple ketone. In this case, 3-chloropropylmagnesium bromide can be reacted with acetone.

Mechanistic Rationale

This route reverses the roles of the precursors. The Grignard reagent is formed from 1-bromo-3-chloropropane, and the carbonyl component is acetone. The nucleophilic carbon of the 3-chloropropylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup yields the same target molecule, 5-Chloro-2-methylpentan-2-ol.

Diagram 2: Alternative Synthesis Workflow

Caption: Workflow for the alternative synthesis of 5-Chloro-2-methylpentan-2-ol.

Experimental Considerations

The experimental setup and procedure for this alternative route are very similar to the primary route. The key difference lies in the preparation of the Grignard reagent from 1-bromo-3-chloropropane. It is important to use the bromo-chloro derivative as the bromine atom is more reactive towards magnesium, leaving the chloro group intact for the final product.

Purification and Characterization

Regardless of the synthetic route, purification of the final product is essential.

-

Purification: Vacuum distillation is the preferred method for purifying 5-Chloro-2-methylpentan-2-ol, as it is a liquid at room temperature. This technique allows for distillation at a lower temperature, preventing potential decomposition.

-

Characterization: The identity and purity of the synthesized 5-Chloro-2-methylpentan-2-ol can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol, and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (136.62 g/mol ) and provide information about its fragmentation pattern.[1]

-

Conclusion

The synthesis of 5-Chloro-2-methylpentan-2-ol is most effectively achieved through the Grignard reaction. The choice between the primary route (methyl Grignard and a γ-chloro ketone) and the alternative route (a γ-chloro Grignard and acetone) will often depend on the availability and cost of the starting materials. Both methods are robust and high-yielding when performed under anhydrous conditions. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving a high purity of this valuable synthetic intermediate.

References

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

PubChem. 5-Chloro-2-methylpentan-2-ol. Retrieved from [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Veeprho. 5-Chloro-2-methylpentan-2-ol | CAS 7712-59-6. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methylpentan-2-ol | C6H13ClO | CID 547768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 5-CHLORO-2-METHYLPENTAN-2-OL | 7712-59-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 5-Chloro-2-methylpentan-2-ol

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Chloro-2-methylpentan-2-ol (CAS No: 7712-59-6), a halogenated tertiary alcohol.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes predicted and experimental data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section delves into the theoretical underpinnings of the spectroscopic behavior of this molecule, explains the rationale behind experimental choices, and presents the data in a clear and accessible format. The guide aims to serve as a definitive reference for the characterization and identification of 5-Chloro-2-methylpentan-2-ol.

Introduction: The Structural and Chemical Landscape of 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol is a bifunctional organic molecule featuring a tertiary alcohol and a primary alkyl chloride. Its molecular formula is C₆H₁₃ClO, and it has a molecular weight of approximately 136.62 g/mol .[1] The presence of both a hydroxyl group and a chlorine atom on a flexible aliphatic chain imparts specific chemical reactivity and unique spectroscopic characteristics to the molecule. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically deconstruct the spectroscopic data of 5-Chloro-2-methylpentan-2-ol, providing both a theoretical framework and practical insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Chloro-2-methylpentan-2-ol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-2-methylpentan-2-ol is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms, which deshield the adjacent protons, causing them to resonate at higher chemical shifts (downfield).[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Hₐ (2 x -CH₃) | ~1.2 | Singlet | 6H | Equivalent methyl groups attached to a quaternary carbon bearing an oxygen atom. Shielded compared to other protons. |

| Hₑ (-OH) | Variable (typically 1.5-4.0) | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. The proton is exchangeable, leading to a broad singlet. |

| Hc (-CH₂-) | ~1.7 | Multiplet | 2H | Methylene group adjacent to two other methylene groups. |

| Hₑ (-CH₂-) | ~1.9 | Multiplet | 2H | Methylene group adjacent to a methylene group and the carbon bearing the chlorine atom. |

| Hₒ (-CH₂Cl) | ~3.6 | Triplet | 2H | Methylene group directly attached to the electronegative chlorine atom, resulting in a significant downfield shift. |

Causality in Experimental Choices for ¹H NMR:

-

Solvent Selection: A deuterated solvent that does not exchange with the hydroxyl proton, such as deuterated chloroform (CDCl₃), is typically used. This allows for the observation of the -OH signal.

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm, for calibrating the chemical shifts.[2]

-

Number of Scans: For a relatively simple molecule like this, a small number of scans (e.g., 8 or 16) is usually sufficient to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Chloro-2-methylpentan-2-ol is expected to show six distinct signals, as all six carbon atoms are in unique chemical environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall molecular structure.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (2 x -CH₃) | ~29 | Equivalent methyl carbons attached to the tertiary alcohol carbon. |

| C2 (C-OH) | ~71 | Quaternary carbon bonded to the electronegative oxygen atom, resulting in a downfield shift. |

| C3 (-CH₂-) | ~42 | Methylene carbon in the middle of the aliphatic chain. |

| C4 (-CH₂-) | ~28 | Methylene carbon adjacent to the carbon bearing the chlorine atom. |

| C5 (-CH₂Cl) | ~45 | Carbon directly bonded to the electronegative chlorine atom, causing a downfield shift. |

Self-Validating System in ¹³C NMR Protocols:

-

Broadband Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[4]

-

DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups, thus confirming the assignments made in the broadband decoupled spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 5-Chloro-2-methylpentan-2-ol, electron ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 5-Chloro-2-methylpentan-2-ol is expected to show a very weak or absent molecular ion peak, a characteristic feature of tertiary alcohols which readily undergo fragmentation. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic isotopic clusters for chlorine-containing fragments.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon can break, leading to the formation of a stable oxonium ion.

-

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.

-

Loss of HCl: Elimination of a molecule of hydrogen chloride (36 Da) is also a possible fragmentation route.

Table of Predicted Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 136/138 | [C₆H₁₃ClO]⁺ | Molecular Ion (M⁺) - likely very weak or absent. The M+2 peak is due to the ³⁷Cl isotope. |

| 118/120 | [C₆H₁₁Cl]⁺ | Loss of H₂O (M-18). |

| 101 | [C₅H₁₀Cl]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage with loss of the chloropropyl radical (•CH₂CH₂CH₂Cl). |

| 59 | [C₃H₇O]⁺ | Further fragmentation of the m/z 73 ion. |

Experimental Workflow for GC-MS Analysis:

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR spectra and experimental MS and IR data, provide a robust and detailed characterization of 5-Chloro-2-methylpentan-2-ol. The convergence of information from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification and utilization of this important chemical intermediate.

References

-

GCMS Section 6.10 - Whitman People. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpentan-2-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-chloropentanol-2. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

UCF. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-methylpentan-2-ol

This guide provides an in-depth analysis of the safety and handling protocols for 5-Chloro-2-methylpentan-2-ol (CAS No: 7712-59-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to provide a foundational understanding of the chemical's reactivity and hazards. The protocols herein are structured to be self-validating, grounded in the principles of chemical risk assessment and tailored to the specific molecular characteristics of this compound.

Understanding the Compound: Physicochemical & Reactive Profile

5-Chloro-2-methylpentan-2-ol is a bifunctional molecule containing both a tertiary alcohol and a primary alkyl chloride. This structure is key to understanding its potential reactivity and handling requirements. The tertiary alcohol group is sterically hindered, which influences its reactivity, while the alkyl chloride introduces pathways for nucleophilic substitution and elimination reactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-methylpentan-2-ol | [1][2] |

| CAS Number | 7712-59-6 | [3][4][5] |

| Molecular Formula | C₆H₁₃ClO | [1][5] |

| Molecular Weight | 136.62 g/mol | [1][5] |

| Predicted pKa | 15.15 ± 0.29 | [5] |

| Computed LogP | 1.5 | [1] |

Hazard Identification and Mechanistic Insights

While specific toxicological data for 5-Chloro-2-methylpentan-2-ol is not extensively documented, a hazard assessment can be derived from its functional groups and data on analogous structures. The primary hazards are associated with irritation, potential flammability, and chemical reactivity.

-

Skin and Eye Irritation : Halogenated alcohols can act as irritants.[6] Contact with skin and eyes may cause redness, discomfort, and potential chemical burns. The mechanism of irritation often involves disruption of cell membranes and proteins.

-

Respiratory Tract Irritation : Vapors or aerosols may irritate the respiratory system.[6]

-

Flammability : While not highly flammable, like many organic solvents, it can be combustible and its vapors may form flammable mixtures with air. It should be kept away from ignition sources.[6]

-

Chemical Reactivity Hazards : The presence of a tertiary alkyl halide moiety suggests a propensity to undergo SN1 (Substitution Nucleophilic Unimolecular) reactions.[7] This is because the structure can form a relatively stable tertiary carbocation intermediate. This reactivity profile is critical when selecting reagents and reaction conditions.

-

Incompatibility with Strong Bases : Strong bases can promote elimination reactions (E1 or E2), leading to the formation of alkenes and generating hydrogen chloride gas, which is corrosive and toxic.

-

Incompatibility with Strong Oxidizing Agents : Like other alcohols, it can react vigorously with strong oxidizing agents.[6]

-

Incompatibility with Certain Metals : Active metals like sodium, potassium, or magnesium can react with the alkyl halide and alcohol functionalities.[8]

-

Laboratory Risk Assessment Protocol for Novel or Under-Characterized Reagents

Given the absence of comprehensive toxicological data, a formal risk assessment is mandatory before any new experimental work. This process ensures that potential hazards are systematically identified and controlled.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)